molecular formula C19H15NO4S2 B2425157 N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1797760-75-8

N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2425157
CAS No.: 1797760-75-8
M. Wt: 385.45
InChI Key: TVQHBQRCDIKOKA-UHFFFAOYSA-N
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Description

Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives show high antimicrobial activity against various microbial infections . Different approaches were made to prove thiophene as an antimicrobial agent .


Physical and Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Antiarrhythmic and Antianxiety Activities

A study highlighted the synthesis of novel thiophene derivatives, which, through initial reactions involving thiophene-related compounds, exhibited significant antiarrhythmic, serotonin antagonist, and antianxiety activities. These compounds demonstrated higher activity compared to conventional treatments like procaine amide and diazepam (Amr et al., 2010).

Antimicrobial Evaluation

Another research focus has been on the antimicrobial evaluation of thiophene derivatives. By condensing thiophene-2-carboxamide with various organic reagents, derivatives with potent antimicrobial activities were synthesized. These compounds were subjected to biological evaluation and molecular docking studies to confirm their efficacy (Talupur et al., 2021).

Synthesis and Characterization

Research on the synthesis and characterization of thiophene-based derivatives for potential use in liquid crystals and other materials has been reported. These studies involve the detailed analysis of mesomorphic and optical behavior, thermal parameters, and the theoretical optimization of structures using density functional theory (DFT) (Nafee et al., 2020).

Heterocyclic Synthesis

The reactivity of thiophenyl derivatives in heterocyclic synthesis has been explored, leading to the development of various derivatives with potential pharmacological applications. This includes the synthesis of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb et al., 2004).

Anticancer Agents

Thiazole and thiadiazole derivatives incorporating thiophene moiety have been synthesized and evaluated as potent anticancer agents. This research demonstrates the versatility of thiophene derivatives in developing new pharmacophores for cancer treatment (Gomha et al., 2017).

Mechanism of Action

While the specific mechanism of action for your compound is not available, thiophene derivatives are known to exhibit a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Future Directions

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist .

Properties

IUPAC Name

N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4S2/c21-18(12-7-8-25-11-12)17-6-5-13(26-17)9-20-19(22)16-10-23-14-3-1-2-4-15(14)24-16/h1-8,11,16H,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQHBQRCDIKOKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCC3=CC=C(S3)C(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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